1-Chloro-cyclopentanecarbonyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
53287-46-0 |
|---|---|
Molecular Formula |
C6H8Cl2O |
Molecular Weight |
167.03 g/mol |
IUPAC Name |
1-chlorocyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C6H8Cl2O/c7-5(9)6(8)3-1-2-4-6/h1-4H2 |
InChI Key |
HGPDZHKDCSIWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 1 Chloro Cyclopentanecarbonyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark of acyl chloride reactivity. libretexts.org These reactions are typically rapid and often exothermic.
1-Chloro-cyclopentanecarbonyl chloride reacts readily with primary and secondary amines to yield the corresponding N-substituted amides. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. youtube.com This is followed by the elimination of a chloride ion and deprotonation of the nitrogen, typically by a base or a second equivalent of the amine, to form the stable amide product and hydrogen chloride. youtube.comfishersci.it This process, often referred to as the Schotten-Baumann reaction, is highly efficient for amide bond formation. youtube.comfishersci.it The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct. fishersci.ithud.ac.uk
Table 1: Illustrative Examples of Amide Formation This table presents potential reactions based on the established reactivity of acyl chlorides.
| Amine | Base | Solvent | Product |
| Ammonia (NH₃) | Excess NH₃ | Dichloromethane (B109758) (DCM) | 1-Chloro-cyclopentanecarboxamide |
| Benzylamine | Triethylamine | Dichloromethane (DCM) | N-Benzyl-1-chloro-cyclopentanecarboxamide |
| Pyrrolidine | Triethylamine | Cyrene™ | 1-(1-Chloro-cyclopentanecarbonyl)-pyrrolidine |
| Aniline | Pyridine | Tetrahydrofuran (THF) | N-Phenyl-1-chloro-cyclopentanecarboxamide |
The synthesis of esters from this compound is achieved through its reaction with alcohols. This esterification process occurs via a nucleophilic addition-elimination pathway where the alcohol's oxygen atom acts as the nucleophile. youtube.com The reaction is typically performed in the presence of a base like pyridine or triethylamine to scavenge the hydrogen chloride generated. libretexts.org Alternatively, using the corresponding alkoxide provides a more potent nucleophile for the reaction. youtube.com The reaction is not an Sₙ2 substitution, as the carbonyl carbon is sp² hybridized; instead, it proceeds through a tetrahedral intermediate. youtube.com
Table 2: Illustrative Examples of Ester Synthesis This table presents potential reactions based on the established reactivity of acyl chlorides.
| Alcohol/Alkoxide | Base | Solvent | Product |
| Methanol | Pyridine | Diethyl ether | Methyl 1-chloro-cyclopentanecarboxylate |
| Ethanol | Pyridine | Dichloromethane (DCM) | Ethyl 1-chloro-cyclopentanecarboxylate |
| Sodium tert-butoxide | None required | Tetrahydrofuran (THF) | tert-Butyl 1-chloro-cyclopentanecarboxylate |
| Phenol | Triethylamine | Toluene | Phenyl 1-chloro-cyclopentanecarboxylate |
In a reaction analogous to ester formation, this compound can be converted to thioesters by treatment with thiols or their corresponding salts (thiolates). wikipedia.org Due to the high nucleophilicity of sulfur, thiols react readily with acyl chlorides. researchgate.net The reaction typically involves combining the acyl chloride with a thiol in the presence of a base or reacting it directly with an alkali metal salt of the thiol. wikipedia.org This method is a common and efficient route for the synthesis of thioesters. beilstein-journals.org
Table 3: Illustrative Examples of Thioester Synthesis This table presents potential reactions based on the established reactivity of acyl chlorides.
| Thiol/Thiolate | Base | Solvent | Product |
| Ethanethiol | Pyridine | Dichloromethane (DCM) | S-Ethyl 1-chloro-cyclopentanecarbothioate |
| Sodium thiophenoxide | None required | Tetrahydrofuran (THF) | S-Phenyl 1-chloro-cyclopentanecarbothioate |
| Thioacetic acid | Triethylamine | Diethyl ether | S-Acetyl 1-chloro-cyclopentanecarbothioate |
Acyl chlorides, including this compound, are highly susceptible to hydrolysis. They react vigorously, often instantly, with water to form the corresponding carboxylic acid—in this case, 1-chloro-cyclopentanecarboxylic acid—and hydrogen chloride. docbrown.infochemguideforcie.co.uklibretexts.org The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon. libretexts.orgyoutube.com A subsequent elimination of a chloride ion and deprotonation of the attacking water molecule yields the final products. libretexts.org This reaction is typically exothermic and results in the formation of steamy, acidic fumes of HCl. chemguideforcie.co.uklibretexts.org
Table 4: Hydrolysis of this compound
| Reactant | Conditions | Products |
| Water (H₂O) | Typically spontaneous, often with cold water | 1-Chloro-cyclopentanecarboxylic acid and Hydrogen Chloride (HCl) |
The reaction of this compound with organometallic reagents provides a powerful tool for carbon-carbon bond formation. The specific product depends on the type of organometallic reagent used.
Grignard Reagents (RMgX): These highly reactive organomagnesium compounds typically add twice to acyl chlorides. The first equivalent undergoes nucleophilic acyl substitution to form an intermediate ketone. youtube.com This ketone is also reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition to yield a tertiary alcohol upon acidic workup. youtube.comyoutube.com It is generally not possible to stop the reaction at the ketone stage when using Grignard reagents. youtube.com
Organocuprates (Gilman Reagents, R₂CuLi): In contrast to Grignard reagents, lithium dialkylcuprates are less reactive. youtube.com They react with acyl chlorides in a single nucleophilic acyl substitution to produce a ketone. youtube.com The resulting ketone is significantly less reactive towards the Gilman reagent, allowing for the isolation of the ketone as the major product. youtube.comyoutube.com
Table 5: Reactions with Organometallic Reagents This table presents potential reactions based on the established reactivity of acyl chlorides.
| Organometallic Reagent | Stoichiometry | Product (after workup) |
| Methylmagnesium bromide (CH₃MgBr) | 2 equivalents | 2-(1-Chloro-cyclopentyl)-propan-2-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 2 equivalents | (1-Chloro-cyclopentyl)-diphenyl-methanol |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1 equivalent | 1-(1-Chloro-cyclopentyl)-ethanone |
| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 1 equivalent | (1-Chloro-cyclopentyl)-phenyl-methanone |
Beyond the common reactions, the electrophilic carbonyl carbon of this compound is receptive to a variety of other nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) would lead to the formation of 1-chloro-cyclopentanecarbonyl azide. This acyl azide can then serve as a precursor for other functional groups through reactions like the Curtius rearrangement. Another example includes the reaction with cyanide ions, which can lead to the formation of an α-ketonitrile, although this reaction can be complex. These alternative pathways further underscore the synthetic utility of this reactive compound.
Reduction Reactions to Carboxylic Acid and Alcohol Derivatives
This compound, as a reactive acyl chloride, can be readily transformed into its corresponding carboxylic acid and primary alcohol derivatives through hydrolysis and reduction, respectively.
The hydrolysis of the acyl chloride group to a carboxylic acid, yielding 1-chlorocyclopentane-1-carboxylic acid, is a fundamental reaction, typically achieved by reaction with water. While this transformation is straightforward, more attention in synthetic chemistry is given to reductive processes.
The reduction of acyl chlorides to primary alcohols is a common and efficient transformation. chemistrysteps.com Potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. chemistrysteps.com However, milder and more selective reagents such as sodium borohydride (B1222165) (NaBH₄) can also be employed, often under specific conditions to achieve high yields. chemistrysteps.comtandfonline.com For instance, a general methodology for the reduction of various acid chlorides to their corresponding alcohols utilizes sodium borohydride in a mixed solvent system of dichloromethane and water, facilitated by a phase-transfer catalyst at low temperatures. tandfonline.comtandfonline.com This method is noted for its simplicity, selectivity, and rapid reaction times. tandfonline.com An aldehyde is formed as an intermediate in these reductions, but it is typically not isolated as it is more reactive than the starting acyl chloride and is further reduced to the alcohol. chemistrysteps.comlibretexts.org
Table 1: Reduction Conditions for Acyl Chlorides
| Reducing Agent System | Product | Key Features | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Powerful, non-selective reducing agent. | chemistrysteps.com |
| Sodium borohydride (NaBH₄) | Primary Alcohol | Milder reducing agent, often requires specific conditions. | chemistrysteps.com |
| NaBH₄/K₂CO₃ in CH₂Cl₂/H₂O with Phase-Transfer Catalyst | Primary Alcohol | Simple, selective, excellent yield, and short reaction time. | tandfonline.comstackexchange.com |
| Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) | Aldehyde | Less powerful reducing agent that allows for the isolation of the intermediate aldehyde. | chemistrysteps.com |
Electrophilic Reactions and Friedel-Crafts Acylations
The electron-deficient carbonyl carbon of this compound makes it an excellent electrophile, particularly for reactions such as Friedel-Crafts acylations.
Acylation of Aromatic Systems
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. masterorganicchemistry.comlibretexts.org In this context, this compound can react with aromatic compounds like benzene (B151609) or its derivatives to form aryl cyclopentyl ketones. This electrophilic aromatic substitution reaction proceeds via the generation of a highly reactive acylium ion intermediate. masterorganicchemistry.comyoutube.com
The general reaction is as follows: C₆H₆ + ClOC(C₅H₈Cl) → C₆H₅CO(C₅H₈Cl) + HCl
A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org This allows for the synthesis of monoacylated products with high selectivity. organic-chemistry.org
Influence of Lewis Acid Catalysis
The formation of the critical acylium ion electrophile requires the presence of a strong Lewis acid catalyst. masterorganicchemistry.com Common catalysts for this reaction include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). masterorganicchemistry.comnih.gov The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form the resonance-stabilized acylium ion. masterorganicchemistry.comyoutube.com
The mechanism involves the following key steps:
Formation of the Acylium Ion : The acyl chloride reacts with the Lewis acid (e.g., AlCl₃) to form a complex. This complex then dissociates to generate the acylium ion ([R-C=O]⁺) and a tetrachloroaluminate anion ([AlCl₄]⁻). youtube.com
Electrophilic Attack : The aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com
Rearomatization : A base, typically the [AlCl₄]⁻ anion, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. youtube.com
A stoichiometric amount of the Lewis acid is often required because both the starting acyl chloride and the resulting ketone product can form complexes with the catalyst. organic-chemistry.org
Derivatization Strategies for Complex Molecular Architectures
This compound serves as a valuable building block for creating more complex molecules. Its high reactivity allows for derivatization through reactions with a wide range of nucleophiles. These reactions typically involve the substitution of the carbonyl chloride.
For example, it can react with:
Alcohols to form esters.
Amines to form amides.
Carboxylates to form acid anhydrides.
These derivatization reactions are fundamental in medicinal chemistry and materials science for synthesizing molecules with specific functionalities and architectures. The resulting esters and amides can possess distinct biological activities or physical properties, and they can also serve as intermediates for further synthetic transformations. The development of simple and efficient derivatization techniques is crucial for screening chemical compounds and for the synthesis of novel complex structures. rsc.orgresearchgate.net
Mechanistic Investigations and Reaction Pathways
Elucidation of Acyl Chlorination Mechanisms
The synthesis of 1-Chloro-cyclopentanecarbonyl chloride from its corresponding carboxylic acid, 1-chlorocyclopentanecarboxylic acid, is a standard transformation in organic chemistry. This conversion is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being one of the most common and effective reagents. libretexts.orgmasterorganicchemistry.com
The mechanism for this acyl chlorination proceeds through several key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. youtube.com
Intermediate Formation: This attack leads to the formation of a protonated chlorosulfite intermediate and a chloride ion. libretexts.orglibretexts.org
Conversion of Leaving Group: The hydroxyl group of the carboxylic acid is converted into an acyl chlorosulfite moiety. This is a crucial step as the chlorosulfite group is a much better leaving group than the original hydroxyl group. libretexts.org
Nucleophilic Acyl Substitution: The chloride ion, generated in the initial steps, then acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate. masterorganicchemistry.com
Tetrahedral Intermediate Collapse: This attack forms a tetrahedral intermediate which is unstable. The intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. masterorganicchemistry.com
Product Formation: The chlorosulfite group subsequently decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion. The final products are the desired this compound, along with the gaseous byproducts SO₂ and hydrogen chloride (HCl). youtube.com
This process effectively substitutes the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acyl chloride.
Table 1: Common Reagents for Acyl Chlorination
| Reagent | Formula | Byproducts | Notes |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Very common, byproducts are gases, which simplifies purification. masterorganicchemistry.com |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder and more selective than SOCl₂, often catalyzed by DMF. wikipedia.org |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Requires a 3:1 molar ratio of carboxylic acid to PCl₃. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective but produces a liquid byproduct (POCl₃) that needs to be separated. |
Detailed Studies of Nucleophilic Acyl Substitution Mechanisms
This compound, as a typical acyl chloride, is highly reactive towards nucleophiles. Its primary reaction pathway is nucleophilic acyl substitution. chemguide.co.uk This reaction is not a direct one-step displacement like an SN2 reaction but proceeds via a two-step addition-elimination mechanism. vanderbilt.edumasterorganicchemistry.com
The general mechanism is as follows:
Nucleophilic Addition: A nucleophile (Nuc-H) attacks the highly electrophilic carbonyl carbon of the acyl chloride. The carbon-oxygen double bond breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com
Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled. khanacademy.org
Deprotonation: If the nucleophile was neutral (e.g., water, alcohol, or amine), the resulting product will be positively charged. A weak base, often a second equivalent of the nucleophile or an added base like pyridine (B92270), removes a proton to yield the final, neutral substitution product. chemistrysteps.com
This mechanism applies to a wide range of nucleophiles, leading to various carboxylic acid derivatives.
Table 2: Products of Nucleophilic Acyl Substitution with this compound
| Nucleophile (Nuc-H) | Product Class | Specific Product Name |
| Water (H₂O) | Carboxylic Acid | 1-Chlorocyclopentanecarboxylic acid |
| Alcohol (R'OH) | Ester | Alkyl 1-chlorocyclopentanecarboxylate |
| Ammonia (NH₃) | Primary Amide | 1-Chlorocyclopentanecarboxamide |
| Primary Amine (R'NH₂) | Secondary Amide | N-Alkyl-1-chlorocyclopentanecarboxamide |
| Secondary Amine (R'₂NH) | Tertiary Amide | N,N-Dialkyl-1-chlorocyclopentanecarboxamide |
| Carboxylate (R'COO⁻) | Acid Anhydride | 1-Chlorocyclopentanoic anhydride or mixed anhydride |
Computational and Experimental Probes of Substituent Effects on Reactivity
The reactivity of this compound is significantly influenced by the electronic effects of the chlorine substituent on the cyclopentane (B165970) ring. The primary factor is the inductive effect.
Inductive Effect (-I): Chlorine is a highly electronegative atom. It exerts a strong electron-withdrawing inductive effect (-I) on the cyclopentane ring. This effect is transmitted through the sigma bonds of the ring to the carbonyl carbon. libretexts.org
Increased Electrophilicity: The electron-withdrawing nature of the C1-chloro substituent pulls electron density away from the carbonyl carbon. This increases the partial positive charge (δ+) on the carbonyl carbon, making it more electrophilic. libretexts.org
Enhanced Reactivity: A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles. Consequently, this compound is predicted to be more reactive toward nucleophilic acyl substitution than the unsubstituted cyclopentanecarbonyl chloride. The initial addition step of the mechanism, which is often rate-limiting, is accelerated by this increased electrophilicity. libretexts.org
While resonance effects can also influence reactivity, in this case, the chlorine is not directly attached to a pi system in conjugation with the carbonyl group, so its effect is primarily inductive. Computational studies using electrostatic potential maps would likely show a greater degree of positive potential on the carbonyl carbon of this compound compared to its unsubstituted analog, confirming its higher reactivity. libretexts.org
Theoretical and Computational Chemistry Studies of 1 Chloro Cyclopentanecarbonyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1-chloro-cyclopentanecarbonyl chloride, these calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate various reactivity descriptors.
The presence of two highly electronegative chlorine atoms and an oxygen atom significantly polarizes the molecule. The carbonyl carbon and the carbon atom bonded to the ring chlorine are expected to be highly electrophilic. This is a direct consequence of the inductive effect of the electronegative substituents, which withdraw electron density from the carbon skeleton.
Molecular orbital analysis provides further insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. For this compound, the LUMO is anticipated to be localized primarily on the carbonyl carbon of the acyl chloride group, making it the primary site for nucleophilic attack.
Reactivity indices derived from quantum chemical calculations can quantify these predictions. Parameters such as electronegativity, chemical hardness, and the Fukui function can be calculated to provide a more detailed picture of the molecule's reactive behavior.
| Calculated Property | Predicted Value | Implication for Reactivity |
|---|---|---|
| Dipole Moment | High | Indicates a polar molecule with significant charge separation. |
| HOMO Energy | Low | Suggests high stability and low tendency to donate electrons. |
| LUMO Energy | Low | Indicates a high propensity to accept electrons, i.e., high electrophilicity. |
| HOMO-LUMO Gap | Large | Correlates with high kinetic stability and low reactivity in pericyclic reactions. |
| Mulliken Charge on Carbonyl Carbon | Highly Positive | Confirms the high electrophilicity of the carbonyl group. |
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping out potential reaction pathways and identifying the associated transition states. For this compound, a key reaction is nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride ion.
By calculating the potential energy surface for such a reaction, chemists can identify the minimum energy pathway from reactants to products. This pathway proceeds through a high-energy transition state, the structure of which can be precisely determined using computational methods. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction and, consequently, the reaction rate.
For the reaction of this compound with a nucleophile, such as an alcohol or an amine, the predicted mechanism would involve the formation of a tetrahedral intermediate. Computational studies can model the geometry and energy of this intermediate, as well as the transition states leading to its formation and collapse.
| Reaction | Predicted Mechanism | Calculated Activation Energy (Illustrative) | Key Features of the Transition State |
|---|---|---|---|
| Hydrolysis | Nucleophilic Acyl Substitution | Low to Moderate | Tetrahedral arrangement around the carbonyl carbon, with partial bonds to the incoming water molecule and the leaving chloride ion. |
| Alcoholysis (Esterification) | Nucleophilic Acyl Substitution | Low to Moderate | Similar to hydrolysis, with the alcohol acting as the nucleophile. |
| Aminolysis (Amide Formation) | Nucleophilic Acyl Substitution | Low | Highly favorable due to the high nucleophilicity of amines. |
Conformational Analysis and Stereochemical Implications
The five-membered cyclopentane (B165970) ring is not planar and exists in various puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and "twist" forms. The presence of bulky and electronegative substituents, such as the chloro and carbonyl chloride groups in this compound, will have a significant impact on the relative energies of these conformers.
The stereochemistry at the C1 position is also a key feature. The presence of two different substituents (–Cl and –COCl) on the same carbon atom of the ring introduces a stereocenter, meaning the molecule can exist as a pair of enantiomers. Computational studies can help in understanding how the stereochemistry influences the conformational preferences and reactivity of the molecule.
| Conformer | Predicted Relative Energy (kcal/mol) | Key Substituent Positions |
|---|---|---|
| Envelope (C-Cl axial, C-COCl equatorial) | 0.0 (most stable) | Minimizes steric interactions of the larger carbonyl chloride group. |
| Envelope (C-Cl equatorial, C-COCl axial) | 1.5 - 2.5 | Increased steric strain due to the axial carbonyl chloride group. |
| Twist | 0.5 - 1.5 | Offers an alternative low-energy conformation. |
Molecular Modeling for Mechanistic Understanding
Molecular modeling encompasses a range of computational techniques used to visualize and simulate molecular behavior. For this compound, molecular dynamics simulations can provide insights into its behavior in different solvent environments. These simulations can model the explicit interactions between the solute and solvent molecules, revealing details about the solvation shell and its influence on reactivity.
Furthermore, molecular modeling can be used to study the mechanism of reactions in greater detail. For instance, in a nucleophilic substitution reaction, modeling can show how the nucleophile approaches the carbonyl carbon, how the tetrahedral intermediate is formed and stabilized by the solvent, and how the leaving group departs. This provides a dynamic picture of the reaction, complementing the static information obtained from potential energy surface calculations.
By visualizing the orbitals involved in bonding and the changes in electron density throughout the reaction, chemists can gain a deeper, more intuitive understanding of the underlying electronic factors that govern the reaction mechanism.
Investigation of Ring Strain Effects
Cyclopentane has a moderate amount of ring strain (about 6 kcal/mol) arising from a combination of angle strain and torsional strain. nih.gov The introduction of substituents on the ring can either increase or decrease this strain. In this compound, the presence of two substituents on the same carbon atom is expected to influence the ring strain.
Computational methods can be used to calculate the ring strain energy (RSE) of this compound and compare it to that of unsubstituted cyclopentane. This is typically done using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, allowing for a reliable calculation of the strain energy.
| Compound | Known/Predicted Ring Strain Energy (kcal/mol) | Contributing Factors |
|---|---|---|
| Cyclopentane | ~6.2 | Angle strain and torsional strain. nih.gov |
| This compound | Predicted to be slightly higher than cyclopentane | Steric interactions between substituents and ring hydrogens; potential for increased angle strain due to the sp2 carbon. |
Advanced Applications in Organic Synthesis and Chemical Biology Research
Precursor for Cyclopentane (B165970) Derivatives
Cyclopentanecarbonyl chloride is a common starting material for the synthesis of various cyclopentane derivatives. researchgate.net Its reaction with different nucleophiles leads to the formation of esters, amides, and ketones containing the cyclopentane ring. researchgate.net For instance, the reaction with alcohols in the presence of a base yields cyclopentanecarboxylic acid esters, while reaction with amines produces the corresponding amides.
Table 1: Synthesis of Cyclopentane Derivatives from Cyclopentanecarbonyl chloride
| Nucleophile | Product Class | General Reaction |
|---|---|---|
| Alcohol (R-OH) | Ester | C₅H₉COCl + R-OH → C₅H₉COOR + HCl |
| Amine (R-NH₂) | Amide | C₅H₉COCl + R-NH₂ → C₅H₉CONHR + HCl |
These derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net
Role in Acylation Reactions
The primary role of acyl chlorides like cyclopentanecarbonyl chloride in organic synthesis is as an acylating agent. researchgate.net This involves the transfer of the acyl group (in this case, the cyclopentanecarbonyl group) to a nucleophile.
Friedel-Crafts Acylation:
One of the classic examples of an acylation reaction is the Friedel-Crafts acylation. In this reaction, an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an aryl ketone. While specific examples with 1-Chloro-cyclopentanecarbonyl chloride are not documented, cyclopentanecarbonyl chloride would be expected to undergo this reaction to produce aryl cyclopentyl ketones.
General Friedel-Crafts Acylation Reaction: C₅H₉COCl + Ar-H --(Lewis Acid)--> C₅H₉CO-Ar + HCl
Acylation of Amines and Alcohols:
As mentioned previously, the acylation of amines and alcohols is a fundamental transformation. These reactions are typically rapid and efficient, often carried out at low temperatures in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Table 2: Research Findings on Acylation Reactions with Cyclopentanecarbonyl chloride Analogs
| Study | Reaction Type | Key Findings |
|---|---|---|
| Synthesis of Cyclopentanecarboxamides | Acylation of amines | Cyclopentanecarbonyl chloride is a versatile intermediate for preparing various cyclopentane derivatives, including amides, which are important in pharmaceutical and agrochemical development. researchgate.net |
Chemical Biology Research Applications
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of "this compound". These techniques probe the interaction of the molecule with electromagnetic radiation, providing a detailed fingerprint of its atomic and electronic composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "this compound". Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit complex multiplets for the methylene protons of the cyclopentyl ring. The protons on the carbon atoms adjacent to the quaternary carbon bearing the chlorine and carbonyl chloride groups would likely appear at a lower field due to the electron-withdrawing effects of these functional groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by distinct signals for each of the six carbon atoms in the molecule. The carbonyl carbon is expected to have a chemical shift in the typical range for acyl chlorides (around 170-180 ppm). The quaternary carbon atom attached to both the chlorine and the carbonyl group would also show a significant downfield shift.
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 170 - 180 |
| Quaternary Carbon (C-Cl) | 70 - 80 |
| Methylene Carbons (CH₂) | 20 - 40 |
Note: The table presents expected values based on general principles of NMR spectroscopy.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in "this compound". The most characteristic absorption band in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration, which typically appears at a high frequency due to the electron-withdrawing nature of the chlorine atom.
Key IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1780 - 1820 |
| Carbon-Chlorine (C-Cl) Stretch | 600 - 800 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
Note: The table presents expected values based on characteristic IR absorption frequencies.
Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of "this compound". A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak, resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would lead to the observation of M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
The fragmentation pattern would likely involve the loss of the chlorine atom from the acyl chloride group, the loss of the entire carbonyl chloride group, and fragmentation of the cyclopentyl ring.
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of reactions in which it is a reactant. Due to the high reactivity of acyl chlorides, derivatization is often employed to convert them into more stable compounds suitable for analysis.
High-performance liquid chromatography (HPLC) is a commonly used technique. For the analysis of acyl chlorides, derivatization with reagents such as 2-nitrophenylhydrazine can be employed to form stable, UV-active derivatives that can be easily detected. This approach allows for the sensitive determination of residual acyl chlorides in reaction mixtures or final products.
Gas chromatography (GC) can also be utilized, often after derivatization to form less reactive esters or amides. This allows for the separation and quantification of the target compound and any related impurities.
X-ray Crystallography for Structural Confirmation of Derivatives
While "this compound" itself is a liquid at room temperature and thus not amenable to single-crystal X-ray diffraction, its derivatives can often be crystallized to provide definitive structural confirmation. The reaction of the acyl chloride with an appropriate amine or alcohol can yield a stable, crystalline amide or ester.
X-ray crystallography of such a derivative would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the molecule. This technique is particularly valuable for confirming the stereochemistry of the molecule and for providing unequivocal proof of its structure. The process involves growing a single crystal of the derivative, collecting diffraction data, and then solving and refining the crystal structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
